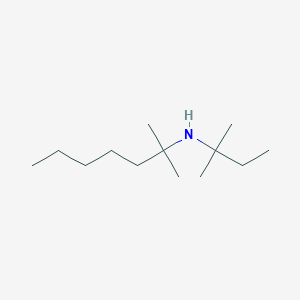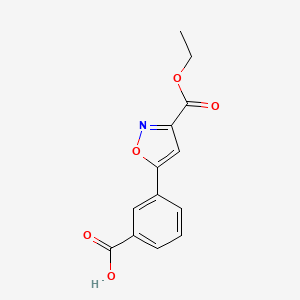
3-(3-(Ethoxycarbonyl)isoxazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32708586” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32708586” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD32708586” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. The compound is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: “MFCD32708586” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: It can be reduced using reducing agents to achieve lower oxidation states.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
“MFCD32708586” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32708586” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
“MFCD32708586” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Compound A: Known for its similar molecular structure but different functional groups.
Compound B: Shares similar chemical properties but differs in its biological activity.
Compound C: Has a similar mechanism of action but is used in different applications.
The uniqueness of “MFCD32708586” lies in its specific combination of properties, making it suitable for particular applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-(3-ethoxycarbonyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)10-7-11(19-14-10)8-4-3-5-9(6-8)12(15)16/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
QQROOGWIPHKSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



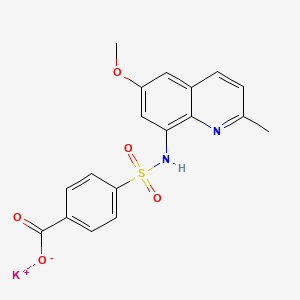
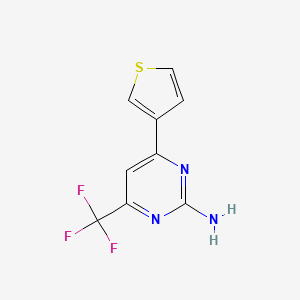
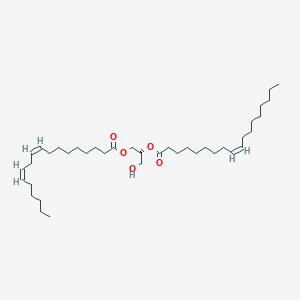
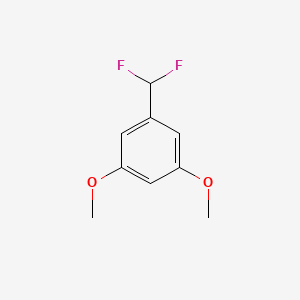

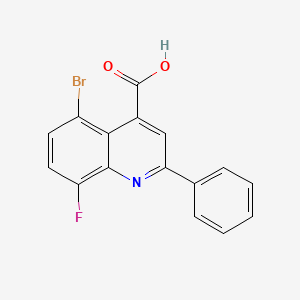
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)

![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
